molecular formula C9H12BClN2O2 B7955998 (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride

(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride

Cat. No.: B7955998
M. Wt: 226.47 g/mol
InChI Key: PRVQWKISZNWJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzodiazole ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium complexes, which facilitates the coupling reaction .

Comparison with Similar Compounds

Uniqueness: (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. These properties make it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(1-ethylbenzimidazol-5-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2.ClH/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12;/h3-6,13-14H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVQWKISZNWJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)CC)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.